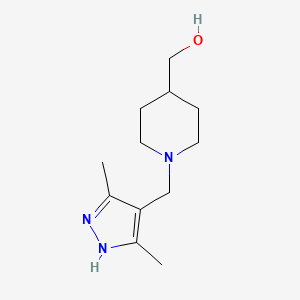

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-11(8-16)4-6-15/h11,16H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEBAODKIFOOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol is a derivative of piperidine and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 218.30 g/mol. Its structure includes a piperidine ring substituted with a 3,5-dimethyl-1H-pyrazole moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities including:

- Anticancer Activity : Compounds similar to (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated their efficacy against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

- Antibacterial and Antifungal Properties : Related derivatives have been evaluated for their antibacterial and antifungal activities. In vitro tests have shown that certain piperidine derivatives can inhibit the growth of pathogenic bacteria and fungi .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Cell Proliferation : The pyrazole moiety is believed to interfere with key signaling pathways involved in cell cycle regulation and apoptosis.

- Interaction with Enzymes : Some derivatives have been shown to act as inhibitors of specific kinases, which play crucial roles in cancer progression .

Case Studies and Experimental Data

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, display significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit activity against HepG2 and MDA-MB-231 cells, suggesting potential applications in cancer therapy . The mechanism often involves the induction of apoptosis and inhibition of tumor growth without considerable toxicity to normal cells.

Neuroprotective Effects

The piperidine moiety is known for its neuroprotective properties. Research has indicated that compounds containing piperidine can enhance cognitive function and may offer protective effects against neurodegenerative diseases . The incorporation of the pyrazole ring may further enhance these properties by modulating neurotransmitter systems.

Antidepressant Properties

Studies have suggested that compounds similar to (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol may exhibit antidepressant-like effects in animal models. This is attributed to their ability to interact with serotonin and norepinephrine receptors, which are critical targets in the treatment of depression .

Analgesic Effects

The analgesic properties of piperidine derivatives have been documented extensively. Compounds that share structural similarities with (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol have shown promise in reducing pain responses in preclinical studies, indicating potential for development as new analgesics .

Drug Delivery Systems

The unique structural features of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol make it an attractive candidate for use in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs. Recent advancements in polyphenol-containing nanoparticles demonstrate how similar compounds can be utilized for targeted drug delivery and controlled release mechanisms .

Biosensing Applications

The integration of this compound into biosensing technologies has been explored due to its interaction with various biomolecules. The potential for developing sensitive biosensors for disease detection is significant as it can facilitate early diagnosis through biomarker detection .

Case Studies

Comparison with Similar Compounds

Sulfonamide Analog: 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-methyl)pyrazine (23)

- Structure : Replaces the hydroxymethyl group with a sulfonyl-pyrazine moiety.

- Synthesis : Synthesized via reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-(piperidin-4-ylmethyl)pyrazine hydrochloride in THF, yielding 50% after chromatography .

- Pyrazine substitution may alter electronic properties compared to the hydroxymethyl group.

- Implications: Sulfonamides are known for protease inhibition; this analog may exhibit distinct target affinities.

Ethyl-Substituted Pyrazole Analog: (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

- Structure : Lacks the piperidine ring, featuring an ethyl group directly attached to the pyrazole.

- Properties: Simpler structure (MW: ~182 g/mol) with reduced steric bulk. CAS No: 90152-72-0 .

- The ethyl group may enhance lipophilicity compared to the hydroxymethyl-piperidine moiety.

Decahydro-Naphthyridinone Analog

- Structure : Contains a decahydro-1,6-naphthyridin-2-one core instead of piperidine, with a pyrazolylmethyl substituent .

- Key Differences: The bicyclic core increases structural complexity and may improve metabolic stability. The lactam (naphthyridinone) group introduces additional hydrogen-bonding sites.

Diazenyl-Benzyl Carbamate Analog

- Structure : Features a diazenyl group and carbamate-linked benzyl group, with a hydroxyethyl-substituted pyrazole .

- Carbamate linkage increases hydrolytic stability compared to ester or amide groups.

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The sulfonamide analog (23) demonstrates moderate synthesis yields (50%), suggesting challenges in introducing sulfonyl groups . In contrast, the target compound’s hydroxymethyl group may simplify synthesis but requires optimization for scalability.

- Pharmacological Potential: While the target compound’s activity remains uncharacterized in the provided evidence, sulfonamide analogs are frequently explored as enzyme inhibitors, and diazenyl groups may confer prodrug capabilities .

- Solubility vs. Lipophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the ethyl-substituted analog, which prioritizes membrane permeability .

Preparation Methods

Functionalization of the Pyrazole Ring

To enable the attachment of the piperidinyl moiety, the pyrazole ring is typically modified at the 4-position:

Methylene Substitution at Pyrazole-4-Position : The 4-position of pyrazole is functionalized with a chloromethyl or bromomethyl group, providing a reactive site for nucleophilic substitution.

Example : Synthesis of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as an intermediate.

Preparation of Piperidin-4-yl Methanol Fragment

The piperidine ring bearing a hydroxymethyl group at the 4-position is prepared separately:

Typical Approach : Reduction or functional group transformation on piperidine derivatives to introduce the hydroxymethyl substituent at the 4-position.

Example : Commercially available or synthesized (piperidin-4-yl)methanol can be used as a nucleophile in subsequent coupling steps.

Coupling of Pyrazole and Piperidinyl Fragments

The key step is the formation of the methylene bridge linking the pyrazole 4-position to the piperidine nitrogen:

Nucleophilic Substitution : The piperidin-4-yl methanol acts as a nucleophile attacking the halomethyl-substituted pyrazole at the 4-position.

-

Reagents Solvent Temperature Time Notes 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole + Piperidin-4-yl methanol Polar aprotic solvent (e.g., DMF) Room temp to reflux Several hours Base may be used to promote substitution Outcome : Formation of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol with the methylene linker.

Summary Table of Preparation Steps

Research Findings and Notes

The synthesis of the pyrazole core is well-established and high yielding, providing a reliable starting point.

Functionalization at the 4-position of pyrazole is critical for subsequent coupling; halomethyl derivatives serve as effective electrophiles.

The nucleophilic substitution to attach the piperidine ring requires careful control of reaction conditions to avoid side reactions.

No direct one-pot synthesis methods have been reported for (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol; multi-step synthesis remains the standard.

The compound's synthesis shares similarities with other pyrazole-piperidine derivatives, allowing extrapolation of methods from related literature.

Q & A

Q. What are the established synthetic routes for (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol?

The compound is typically synthesized via alkylation or sulfonation reactions. For example, a pyrazole intermediate can be reacted with a piperidine derivative under reflux conditions. A general procedure involves refluxing the precursor with chloranil in xylene (25–30 hours), followed by alkaline workup, organic layer separation, and recrystallization from methanol . Alternative routes may use ethanol as a solvent for reflux, followed by filtration and recrystallization (DMF:EtOH, 1:1) . Key steps include optimizing reaction time and temperature to minimize by-products.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography : The gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving hydrogen bonding networks and torsional ambiguities in the piperidine and pyrazole moieties .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups on pyrazole at δ ~2.1–2.5 ppm) and methanol proton signals (δ ~1.5–2.0 ppm for piperidin-4-yl-methanol) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₂₁N₃O: 235.17 g/mol).

Q. How can purity and stability be assessed post-synthesis?

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to quantify impurities .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >150°C for similar piperidine derivatives) .

- Storage : Store as a powder at room temperature in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can low yields during the alkylation step be mitigated?

Low yields often arise from steric hindrance during the coupling of the pyrazole and piperidine moieties. Methodological improvements include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Replacing xylene with DMF for better solubility, though this may require higher temperatures (110–120°C) .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate reactions at optimal conversion.

Q. What strategies resolve discrepancies in crystallographic data interpretation?

- Twinning and disorder : Use SHELXL’s TWIN and PART commands to model twinned crystals or disordered groups (common in flexible piperidine rings) .

- Hydrogen bonding networks : Apply restraints (DFIX) for O–H···N interactions involving the methanol group, which may exhibit positional variability .

- Validate against computational models (DFT) to cross-check bond lengths and angles .

Q. How does tautomerism in the pyrazole ring influence reactivity?

The 3,5-dimethyl-1H-pyrazole group can exhibit tautomerism between 1H and 2H forms, affecting nucleophilicity.

- Control via pH : Conduct reactions in mildly acidic conditions (pH 4–6) to stabilize the 1H tautomer, confirmed by ¹H NMR (singlet for pyrazole CH) .

- Crystallographic evidence : X-ray structures show the 1H tautomer predominates in solid-state configurations .

Methodological Recommendations

- Spectral interpretation : For complex ¹H NMR splitting patterns (e.g., piperidine protons), use 2D COSY to assign coupling networks.

- Crystallization : Optimize solvent polarity (e.g., methanol/water 4:1) to obtain single crystals suitable for X-ray analysis .

- Contradiction analysis : Cross-validate synthetic yields and purity data across multiple batches and characterization techniques to identify systematic errors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.